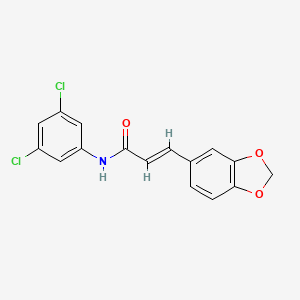

![molecular formula C16H15NO3S B5777516 2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)

2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, where precursor molecules are combined in the presence of catalysts or specific reaction conditions to form the desired product. For example, studies on similar compounds have shown the synthesis of derivatives through reactions involving (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives, yielding compounds with potential as enzyme inhibitors and antiinflammatory agents (Daidone et al., 1995).

Molecular Structure Analysis

Molecular structure determination often employs spectroscopic techniques such as NMR, IR, and UV-VIS, alongside computational methods like density functional theory (DFT). These tools help elucidate the geometry, electronic structure, and intermolecular interactions of compounds. For instance, a study conducted on azo-benzoic acids used NMR, UV-VIS, and IR spectroscopy, complemented by DFT calculations, to confirm the structures and characterize the acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives can include acetylation, cyclization, and the formation of Schiff bases, among others. These reactions are influenced by the compound's functional groups and the reaction conditions. For example, the condensation reaction of benzenesulphonohydrazide with 2-carboxybenzaldehyde produces Schiff bases and cyclized products, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Asegbeloyin et al., 2019).

作用機序

Target of Action

Benzoic acid derivatives are known to interact with various biological entities .

Mode of Action

It can be inferred from the general reactions of anhydrides . Anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The compound might undergo similar reactions due to the presence of the acetyl group.

Biochemical Pathways

Benzoic acid derivatives are known to interact with various molecular entities , which could potentially affect multiple biochemical pathways.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . The compound might have similar pharmacokinetic properties due to the presence of the benzoic acid moiety.

Result of Action

The compound might induce changes at the molecular and cellular level due to its potential interactions with various biological entities .

特性

IUPAC Name |

2-methyl-3-[(2-phenylsulfanylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-11-13(16(19)20)8-5-9-14(11)17-15(18)10-21-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEQQIHRDIMZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CSC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-{[(phenylsulfanyl)acetyl]amino}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)

![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)

![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)